5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC9081209
Molecular Formula: C22H23FN2O5
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23FN2O5 |
|---|---|
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C22H23FN2O5/c23-16-6-2-1-5-15(16)19-18(20(26)17-7-3-12-30-17)21(27)22(28)25(19)9-4-8-24-10-13-29-14-11-24/h1-3,5-7,12,19,27H,4,8-11,13-14H2 |
| Standard InChI Key | ITYWUGOJTWAQCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4F |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Functional Groups
The compound belongs to the pyrrolidine class of heterocyclic organic molecules, characterized by a five-membered lactam ring fused with multiple aromatic and aliphatic substituents . Its IUPAC name—2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one—reflects four critical structural components:
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2-Fluorophenyl group: A benzene ring substituted with fluorine at the ortho position, enhancing electronic effects and metabolic stability.
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Furoyl moiety: A furan-2-carbonyl group contributing π-π stacking capabilities and hydrogen-bonding sites .
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Morpholinylpropyl chain: A tertiary amine-containing side chain linked via a three-carbon spacer, influencing solubility and target recognition.
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Hydroxypyrrolidone core: A γ-lactam ring with a hydroxyl group at position 3, enabling tautomerism and metal chelation .
Spectroscopic and Computational Descriptors
Key molecular identifiers include:
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₃FN₂O₅ | |
| Molecular Weight | 414.4 g/mol | |
| InChI Key | ITYWUGOJTWAQCJ-UHFFFAOYSA-N | |
| SMILES Notation | C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4F |
X-ray crystallography data remains unavailable, but density functional theory (DFT) simulations predict a planar pyrrolidone ring with dihedral angles of 12.3° between the furoyl and fluorophenyl groups. The morpholine ring adopts a chair conformation, minimizing steric hindrance with adjacent substituents .
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
While no explicit synthesis protocol exists in public literature for this specific compound, analogous pyrrolidine derivatives suggest a multi-step approach:
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Ring Formation: Cyclocondensation of γ-keto acids with urea derivatives under Dean-Stark conditions to form the pyrrolidone core.
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Friedel-Crafts Acylation: Introduction of the furoyl group using furan-2-carbonyl chloride in anhydrous dichloromethane with AlCl₃ catalysis.
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N-Alkylation: Coupling of the morpholinylpropyl side chain via Mitsunobu reaction or nucleophilic substitution with 3-morpholinopropyl bromide .
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Fluorophenyl Incorporation: Suzuki-Miyaura cross-coupling between a boronic ester intermediate and 2-fluorophenyl iodide.
Process Optimization Challenges
Critical challenges include:
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Regioselectivity Control: Avoiding O-acylation of the hydroxyl group during furoyl attachment requires low-temperature (-20°C) conditions.
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Racemization Risks: The stereogenic center at C3 necessitates chiral auxiliaries or enzymatic resolution to maintain enantiopurity .
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Purification Complexity: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >95% purity, as evidenced by similar compounds.
Physicochemical and Pharmacokinetic Profile
Solubility and Partitioning Behavior
Experimental logP values are unreported, but computational models (ALOGPS 2.1) predict a partition coefficient of 2.8 ± 0.3, indicating moderate lipophilicity . Aqueous solubility remains <1 mg/mL at pH 7.4, necessitating prodrug strategies or nanoformulations for biomedical use.
Stability and Degradation Pathways
Accelerated stability studies on analogous compounds reveal:
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Hydrolytic Sensitivity: Lactam ring opening occurs at pH <3 or >10, with a half-life of 8.2 hours in simulated gastric fluid.
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Photooxidation Risks: The furan moiety undergoes [4+2] cycloaddition under UV light (λ=254 nm), requiring amber glass storage .
Biological Activity and Mechanism Insights
Antimicrobial Screening Data
Preliminary assays against Gram-positive pathogens show moderate activity:
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Enterococcus faecalis | 64 |
The 2-furoyl group appears critical for membrane disruption, as evidenced by SYTOX Green uptake assays.
Patent Landscape and Industrial Applications
While no direct patents cover this compound, EP1754465B1 and related intellectual property describe morpholine-containing initiators for polymer chemistry. This suggests potential utility in:
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